molecular formula C26H31NO7 B8375721 Donepezil oxalate CAS No. 870555-76-3

Donepezil oxalate

Numéro de catalogue: B8375721
Numéro CAS: 870555-76-3
Poids moléculaire: 469.5 g/mol
Clé InChI: ZXVUKAUIAFEUEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Donepezil oxalate (CAS RN 870555-76-3) is a reversible acetylcholinesterase (AChE) inhibitor used to treat Alzheimer’s disease (AD). It increases acetylcholine concentrations in synaptic clefts by preventing enzymatic hydrolysis, thereby improving cholinergic neurotransmission . Its therapeutic efficacy is well-documented in both preclinical and clinical studies, with demonstrated benefits in mitigating cognitive decline and modulating gut-brain axis interactions in amyloid-β (Aβ)-induced models . This compound is administered orally or via transdermal delivery systems (TDS), with pharmacokinetic profiles tailored for sustained efficacy .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Treatment of Alzheimer’s Disease
Donepezil is widely used to manage cognitive symptoms associated with Alzheimer's disease. It has demonstrated efficacy in improving memory, attention, and overall cognitive function in patients. Clinical trials indicate that approximately 40% to 58% of patients experience cognitive improvement when treated with Donepezil compared to placebo .

1.2 Vascular Dementia
Recent studies suggest that Donepezil may also benefit patients with vascular dementia, providing similar cognitive enhancements as seen in Alzheimer's patients . This expands its therapeutic scope beyond Alzheimer’s disease.

1.3 Parkinson’s Disease and Lewy Body Dementia
Donepezil is being explored for off-label uses in managing dementia associated with Parkinson's disease and Lewy body dementia, showing promise in alleviating cognitive deficits in these conditions .

Innovative Delivery Systems

2.1 Microneedle Arrays
Recent research has focused on novel delivery systems such as microneedle arrays for Donepezil administration. These patches have shown effective transdermal delivery, enhancing drug permeation and providing sustained release over time . This method addresses patient noncompliance due to the need for daily oral dosing.

Delivery Method Efficacy Advantages
Oral AdministrationModerateEstablished use
Microneedle PatchHighSustained release, improved compliance

Combination Therapies

3.1 Donepezil and Memantine
Combining Donepezil with memantine has been investigated for treating moderate-to-severe Alzheimer's disease. This combination aims to enhance therapeutic efficacy by targeting different pathways involved in cognitive decline .

3.2 Natural Compounds Synergy
Research indicates that combining Donepezil with natural compounds like Diplazium esculentum enhances its therapeutic effects by improving enzyme inhibitory activities against cholinesterases and β-amyloid production .

Structural Modifications and Derivatives

Ongoing research into structural modifications of Donepezil aims to develop more potent derivatives with enhanced efficacy against Alzheimer’s disease:

  • Hybrid Molecules : Novel donepezil-based compounds have been synthesized to act as dual inhibitors of acetylcholinesterase and β-secretase, showing promising results in preclinical models .
  • Heterocyclic Derivatives : Modifications involving heterocyclic scaffolds have yielded compounds with improved anti-Alzheimer activity, demonstrating significant potential for further development .

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the effectiveness of Donepezil across various patient populations:

  • A study involving patients with moderate Alzheimer’s disease showed significant improvements in cognitive function after 24 weeks of treatment with Donepezil compared to placebo .
  • Another trial assessed the impact of Donepezil on patients with vascular dementia, revealing comparable cognitive benefits as seen in Alzheimer's patients, thus supporting its broader application .

Analyse Des Réactions Chimiques

Key Reaction Parameters

ParameterCondition
Solvent SystemAcetone/water or ethanol/methanol
Temperature20–25°C (room temperature)
Isolation MethodCrystallization or filtration

Metabolic Reactions

Donepezil undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6 , leading to multiple pharmacologically active and inactive metabolites :

Major Metabolic Pathways

Reaction TypeMetabolite FormedEnzyme Involved
O-Dealkylation 6-O-desmethyl donepezilCYP3A4
Hydroxylation Hydroxylated piperidine derivativesCYP2D6
N-Oxidation Donepezil N-oxideCYP3A4
Hydrolysis Piperidine ring cleavage productsEsterases

The metabolite 6-O-desmethyl donepezil retains acetylcholinesterase inhibitory activity comparable to the parent drug .

Chemical Modifications and Derivatives

Recent studies have explored structural modifications to enhance efficacy or reduce side effects:

Scaffold Hopping and Heterocyclic Replacements

Source reports nine novel derivatives synthesized by replacing donepezil’s indanone or piperidine moieties with heterocycles:

Scaffold TypeModificationBiological Activity
Pyrrolidone-2-one Replaces indanone ringImproved AChE inhibition (IC₅₀ = 12 nM)
Quinoline Substituted at the N-benzyl groupEnhanced BBB permeability
Indoline-2-one Hybrid structure with donepezilDual AChE and BuChE inhibition

These derivatives were evaluated using molecular dynamics simulations and 3D-QSAR models to optimize interactions with acetylcholinesterase .

Degradation Reactions

Donepezil oxalate is susceptible to hydrolysis under acidic or alkaline conditions, leading to the cleavage of ester and amide bonds:

Stability Profile

ConditionDegradation PathwayMajor Products
Acidic (pH < 3) Ester hydrolysis5,6-Dimethoxyindanone fragments
Alkaline (pH > 9) Amide bond cleavagePiperidine derivatives

Stability studies recommend storage at 2–8°C in airtight containers to minimize degradation.

Analytical Characterization

Key methods for reaction monitoring and quality control include:

  • HPLC : Purity assessment (>99.5% for pharmaceutical grade).

  • Mass Spectrometry : Confirmation of molecular weight (415.35 g/mol for this compound) .

  • X-ray Diffraction : Polymorph identification (Forms I and II reported) .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying acetylcholinesterase (AChE) inhibition by Donepezil oxalate in preclinical models?

  • Methodology : Use ex vivo red blood cell (RBC) AChE inhibition assays, validated via LC/MS/MS for plasma Donepezil concentration correlation. Measure inhibition kinetics (e.g., IC50) and compare with clinical dose-response data .
  • Key Parameters : Plasma Donepezil concentrations (LLOQ: 0.25 ng/mL), RBC AChE inhibition thresholds (e.g., 63.9% at 5 mg/day, 74.7% at 10 mg/day) .

Q. How are cognitive outcomes standardized in Donepezil clinical trials to ensure reproducibility?

  • Methodology : Utilize validated scales like the ADAS-cog (Alzheimer’s Disease Assessment Scale) and MMSE (Mini-Mental State Examination). Ensure blinding protocols and baseline cognitive stratification to reduce variability .
  • Data Interpretation : A 3–4-point ADAS-cog improvement is clinically significant; statistical analysis via ANOVA for longitudinal data .

Q. What quality control criteria are critical for Donepezil hydrochloride API in formulation studies?

  • Analytical Methods : HPLC purity testing (e.g., ≤0.1% impurity thresholds for 2,3-dihydro derivatives), with system suitability criteria (theoretical plates ≥5000, symmetry factor ≤1.5) .
  • Stability Protocols : Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) to monitor degradation products .

Advanced Research Questions

Q. How can in vitro-in vivo correlation (IVIVC) models address formulation variability in Donepezil extended-release tablets?

  • Experimental Design : Use a DoE-IVIVC framework with control factors (e.g., lactose %, HPMC viscosity) and response variables (1/V_max_in vitro). Validate via in vivo pharmacokinetic studies (AUC₀–₇₂, Cmax) .
  • Data Analysis : Apply nonlinear regression to correlate dissolution profiles (e.g., Weibull model) with absorption rates. Resolve contradictions between in vitro release and in vivo Tmax using bootstrap resampling .

Q. What statistical approaches resolve contradictions in Donepezil-memantine combination therapy efficacy data?

  • Methodology : Conduct meta-regression of RCTs to isolate confounding variables (e.g., baseline MMSE scores, trial duration). Use mixed-effects models to account for heterogeneity in outcome measures (e.g., CIBIC-Plus vs. ADAS-cog) .
  • Contradiction Analysis : Identify dose-dependent synergies (e.g., 10 mg Donepezil + 20 mg memantine) and adjust for publication bias via funnel plots .

Q. How do excipient interactions affect Donepezil’s bioavailability in solid dispersions?

  • Experimental Design : Screen excipients (e.g., HPMC, lactose) via solubility parameter calculations (Hansen solubility parameters) and DSC compatibility testing.
  • Advanced Analytics : Use synchrotron X-ray diffraction to detect amorphous-crystalline phase transitions and correlate with dissolution profiles .

Q. Methodological Challenges & Solutions

Q. Why do plasma Donepezil concentrations show high interindividual variability in pharmacokinetic studies?

  • Key Factors : CYP2D6 polymorphisms, protein-binding variations (e.g., albumin levels).
  • Mitigation : Stratify patients by genotype in Phase I trials; use population PK models (NONMEM) to optimize dosing .

Q. How to validate bioanalytical methods for Donepezil and its metabolites in complex matrices?

  • Protocol : LC/MS/MS validation per FDA guidelines, including matrix effect assessments (hemolyzed plasma vs. CSF).
  • Case Example : Quantify 6-O-desmethyldonepezil (LLOQ: 50 pg/mL) using deuterated internal standards .

Comparaison Avec Des Composés Similaires

Structural Analogs and Derivatives

Structural analogs of donepezil aim to enhance AChE inhibition, bioavailability, or multi-target activity. Key examples include:

Compound Class Structural Features Enhancements Over Donepezil Reference
Indole Derivatives Indole scaffold replacing indanone moiety Improved hydrogen bonding with Phe 288
Spiroindolin-Diazepines Diazepine ring fused with indolinone 32-fold higher AChE inhibition potency
Benzylpiperazin-Isoindoline Isoindoline-1,3-dione core Sub-nanomolar IC₅₀ (0.91 µM)
Akarkara Root Metabolites Natural compounds with benzylpyridinium Superior blood-brain barrier (BBB) penetration

These derivatives often retain donepezil’s piperidine and aromatic motifs but introduce novel functional groups to optimize binding or pharmacokinetics.

Pharmacological Potency and Efficacy

AChE Inhibition (IC₅₀ Values):

Compound IC₅₀ (µM) Comparison to Donepezil Reference
Donepezil 0.03 ± 0.01 Reference standard
Compound 4a (Isoindoline) 0.00091 33-fold more potent
Spiroindolin-Diazepine B 0.00094 32-fold more potent
Δ9-THC Analogs 147.6 ± 0.067 6,000-fold less potent
Akarkara Compounds 1.596–1.651 (BBB) Better BBB penetration

Key Findings:

  • Spiroindolin-diazepines and isoindoline derivatives exhibit sub-nanomolar potency, surpassing donepezil’s efficacy .
  • Cannabinoid analogs (e.g., Δ9-THC derivatives) show negligible AChE inhibition, highlighting structural specificity .

Pharmacokinetic Profiles

Parameter Donepezil (Oral) Donepezil TDS (10 mg) Novel Analog (Example) Reference
Bioavailability 100% (reference) 92% (steady-state) N/A
Cmax (ng/mL) 30.1 25.4 Variable
Half-life (h) 70 70 (similar) N/A
BBB Penetration Moderate N/A Superior (Akarkara)

Key Insights:

  • Transdermal donepezil maintains bioequivalence with oral formulations, reducing gastrointestinal side effects .
  • Akarkara compounds exhibit BBB penetration scores surpassing donepezil (-1.464 vs. -1.651), suggesting enhanced CNS delivery .

Multi-Target Activity

  • Dual-Binding Inhibitors: Spiroindolin-diazepines and indole derivatives target both catalytic (CAS) and peripheral (PAS) AChE sites, mimicking donepezil’s dual mechanism .
  • Neuroprotective Effects: Unlike donepezil, Akarkara metabolites also inhibit COX-2, offering anti-inflammatory benefits in AD models .

Méthodes De Préparation

Synthetic Routes to Donepezil Oxalate

The synthesis of this compound involves the reaction of donepezil free base with oxalic acid under controlled conditions. Key variables include solvent selection, stoichiometry, and post-reaction processing.

Solvent-Mediated Salt Formation

The patent literature describes three primary methods for synthesizing this compound, differing in the solvent system used for acid-base neutralization :

Example 1 (Acetone solvent system):
Donepezil base (10 g) in ethyl acetate (200 mL) is treated with oxalic acid (5 g dissolved in 100 mL acetone). After stirring, the mixture is concentrated under vacuum, yielding this compound with 90.2% yield and a melting point of 176–177°C .

Example 2 (Propan-2-ol solvent system):
Substituting acetone with propan-2-ol for oxalic acid dissolution increases the yield to 96.9% (melting point: 176–178°C). The anti-solvent effect of propan-2-ol during concentration enhances crystallization efficiency .

Example 3 (Methanol solvent system):
Using methanol as the solvent for oxalic acid, followed by propan-2-ol addition, results in a 90.2% yield. This method highlights the role of secondary solvents in purifying the product .

Comparative Analysis of Synthetic Methods

ParameterExample 1 (Acetone)Example 2 (Propan-2-ol)Example 3 (Methanol)
Yield (%)90.296.990.2
Melting Point (°C)176–177176–178176–178
Key SolventEthyl acetateEthyl acetateEthyl acetate
Acid SolventAcetonePropan-2-olMethanol

The higher yield in Example 2 is attributed to propan-2-ol’s superior solubility for oxalic acid and its ability to promote rapid crystallization .

Polymorphic Forms of this compound

This compound exhibits three polymorphic forms (I, II, III), each with distinct physicochemical properties. Polymorph control is achieved through solvent recrystallization and anti-solvent techniques.

Form I Crystallization

Form I is the most thermodynamically stable polymorph, with a melting point of 170–180°C. Preparation methods include:

  • Example 4 (Methanol/Diethyl ether): Dissolving this compound (5 g) in methanol (50 mL) at 50°C, followed by diethyl ether (50 mL) addition, yields Form I with 90% efficiency .

  • Example 7 (Water/Acetone): Recrystallization from aqueous acetone at 50°C produces Form I (82% yield), demonstrating water’s role in modifying crystal habit .

Form II Crystallization

Form II, metastable with a melting point of 95–96°C, is obtained using halogenated solvents:

  • Example 14 (Dichloromethane/Toluene): Dissolving this compound in dichloromethane and adding toluene induces Form II crystallization (melting point: 95–96°C) .

Form III Crystallization

Form III is a hydrated form generated through prolonged storage in hydrophilic solvents:

  • Example 17 (Aqueous Aging): Dissolving this compound in water and aging at room temperature for 72 hours yields Form III .

Polymorph Characterization Data

PolymorphMelting Point (°C)Key PXRD Peaks (2θ, °)IR Absorption Bands (cm⁻¹)
Form I170–1805.92, 8.47, 10.30, 13.071700, 1380, 1189
Form II95–966.10, 9.15, 11.20, 14.301680, 1307, 1104
Form III95–965.85, 8.90, 12.05, 15.401650, 1280, 1045

PXRD and IR data confirm the structural distinctions between polymorphs .

Solvent and Anti-Solvent Selection

The choice of solvent and anti-solvent directly impacts polymorph formation and yield:

Solvent Systems

  • Polar Protic Solvents (Methanol, Ethanol): Favor Form I due to strong hydrogen-bonding interactions .

  • Halogenated Solvents (Dichloromethane): Promote Form II by stabilizing less polar crystal lattices .

  • Aqueous Systems: Facilitate hydrate (Form III) formation through prolonged solvent interaction .

Anti-Solvent Effects

  • Diethyl Ether: Reduces solubility abruptly, inducing high-purity Form I .

  • Toluene: Modifies crystallization kinetics for Form II by slowing nucleation .

Industrial-Scale Considerations

Yield Optimization

  • Propan-2-ol Systems: Provide near-quantitative yields (96.9%) and are preferred for bulk production .

  • Temperature Control: Maintaining reaction temperatures at 50–60°C prevents premature crystallization .

Purification Techniques

  • Vacuum Concentration: Efficiently removes volatile solvents, minimizing residual impurities .

  • Anti-Solvent Washing: Diethyl ether or hexane rinsing eliminates trapped mother liquor .

Analytical Characterization

Powder X-Ray Diffraction (PXRD)

Form I displays characteristic peaks at 2θ = 5.92°, 8.47°, and 13.07°, corresponding to its monoclinic crystal system .

Infrared Spectroscopy (IR)

The carbonyl stretch of oxalate (1700 cm⁻¹) and aromatic C-H bends (1189 cm⁻¹) are diagnostic for Form I .

Melting Point Analysis

Consistent melting points (e.g., 176–178°C for Form I) validate batch-to-batch reproducibility .

Propriétés

Numéro CAS

870555-76-3

Formule moléculaire

C26H31NO7

Poids moléculaire

469.5 g/mol

Nom IUPAC

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;oxalic acid

InChI

InChI=1S/C24H29NO3.C2H2O4/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;3-1(4)2(5)6/h3-7,14-15,17,20H,8-13,16H2,1-2H3;(H,3,4)(H,5,6)

Clé InChI

ZXVUKAUIAFEUEX-UHFFFAOYSA-N

SMILES canonique

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.C(=O)(C(=O)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.